Calcium pidolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium pidolate is a calcium salt of pidolic acid, also known as pyroglutamic acid. It is widely recognized for its role in enhancing calcium absorption and distribution in the body, making it a valuable supplement for bone health. The compound is particularly beneficial in preventing osteoporosis and other bone-related disorders by providing a bioavailable source of calcium .

准备方法

Synthetic Routes and Reaction Conditions

Calcium pidolate is synthesized by reacting calcium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the this compound salt. The general reaction can be represented as:

Ca(OH)2+2C5H7NO3→Ca(C5H6NO3)2+2H2O

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration of reactants. The product is then purified through filtration and drying processes to obtain high-purity this compound suitable for various applications .

化学反应分析

Reaction Equation:

Ca(OH)2+2C5H7NO3→Ca(C5H6NO3)2+2H2O

Reaction Conditions:

| Parameter | Value |

|---|---|

| Medium | Aqueous |

| Temperature | 25–40°C |

| pH | 7.5–8.5 |

| Yield | >95% after purification |

This reaction is optimized in industrial reactors with precise pH and temperature control, followed by filtration and drying to obtain high-purity calcium pidolate .

Substitution and Acid-Base Reactions

The compound participates in substitution reactions due to its ionic nature, where the calcium ion (Ca²⁺) or pidolate ligand (C₅H₆NO₃⁻) may act as reactive sites.

Example: Reaction with Hydrochloric Acid

Ca(C5H6NO3)2+2HCl→CaCl2+2C5H7NO3

Products : Calcium chloride and pidolic acid.

Reagents and Conditions:

| Reagent | Role | Reaction Outcome |

|---|---|---|

| HCl (strong acid) | Protonates pidolate ion | Releases free pidolic acid |

| NaOH (strong base) | Regenerates Ca(OH)₂ | Forms pidolate salts |

Stability and Decomposition

This compound demonstrates notable stability under physiological and storage conditions due to its chelated structure.

Thermal Stability:

| Temperature Range | Observation |

|---|---|

| <200°C | No decomposition observed |

| >250°C | Partial decomposition to CaO and organic byproducts |

pH-Dependent Stability:

| pH Range | Behavior |

|---|---|

| 4–9 | Stable; retains chelated structure |

| <4 | Ligand protonation; releases Ca²⁺ |

| >10 | Hydrolysis of pidolate ligand |

The bidentate coordination of pidolate enhances calcium’s solubility and prevents precipitation in the gastrointestinal tract, contributing to its bioavailability .

Comparative Reactivity with Other Calcium Salts

This compound’s unique reactivity profile distinguishes it from traditional calcium supplements:

| Property | This compound | Calcium Carbonate | Calcium Citrate |

|---|---|---|---|

| Solubility in water | High | Low | Moderate |

| Reactivity with HCl | Fast ligand exchange | Slow neutralization | Moderate neutralization |

| Bioavailability | 40–50% | 25–30% | 35–40% |

Its superior solubility and ligand-exchange kinetics make it less likely to cause gastrointestinal side effects compared to carbonate or citrate forms .

Research Findings on Functional Interactions

-

Bone Resorption Inhibition : Clinical studies show this compound reduces urinary hydroxyproline/creatinine ratios (a bone resorption marker) by 22% after 30 days of supplementation, though it does not alter parathyroid hormone (PTH) or alkaline phosphatase (ALP) levels .

-

Chelation Mechanism : The pidolate ligand forms a stable 1:2 complex with Ca²⁺, enhancing intestinal calcium absorption via transcellular transport pathways .

科学研究应用

Medical Applications

1. Osteoporosis Treatment

Calcium pidolate is primarily used in the prevention and treatment of osteoporosis. Studies indicate that it may inhibit bone resorption without significantly affecting hormonal parameters such as parathyroid hormone (PTH) and growth hormone (GH). For instance, a clinical trial involving 20 women with involutional osteoporosis demonstrated that those treated with this compound showed significant decreases in urinary calcium/creatinine ratios, suggesting reduced bone resorption .

2. Enhanced Calcium Absorption

The chelation of calcium with pidolic acid facilitates better absorption in the gastrointestinal tract. This mechanism is crucial for individuals requiring higher calcium intake, such as postmenopausal women at risk for osteoporosis. The stability provided by the pidolate moiety prevents premature precipitation of calcium, enhancing its bioavailability .

3. Adverse Reactions and Tolerance

While generally well-tolerated, there have been documented cases of flushing-like reactions associated with this compound supplementation. In two reported cases, patients experienced erythema and burning sensations after ingestion, which resolved spontaneously . These reactions underline the importance of monitoring patient responses when introducing new supplements.

Animal Nutrition Applications

1. Poultry Nutrition

Recent studies have explored the benefits of this compound in poultry diets. Research indicates that supplementation with this compound improves egg quality in aged laying hens. A study found that a concentration of 0.50 g/kg resulted in optimal egg production, shell strength, and thickness .

2. Growth Performance in Broilers

Another study investigated the effect of this compound on broiler chickens' growth performance but found no significant improvement in average daily gain (ADG) . This suggests that while beneficial for certain applications, its effects may vary depending on the specific use case.

Comparative Data Table

作用机制

The effectiveness of calcium pidolate results from the complementarity between calcium and the organic anion, pyrrolidone carboxylic acid. This combination enhances the bioavailability of calcium by improving its absorption in the small intestine. The chelated form of calcium in this compound facilitates its uptake through various mechanisms, such as improved solubility and transport across the intestinal membrane .

相似化合物的比较

Similar Compounds

- Calcium carbonate

- Calcium citrate

- Calcium gluconate

- Calcium lactate

Uniqueness

Calcium pidolate stands out due to its high bioavailability and excellent gastrointestinal tolerance. Unlike calcium carbonate, which can cause gastrointestinal discomfort, this compound is well-tolerated and less likely to cause side effects such as constipation or bloating. Additionally, the presence of the organic anion, pyrrolidone carboxylic acid, enhances the absorption and utilization of calcium, making it more effective in preventing and treating bone-related disorders .

属性

CAS 编号 |

31377-05-6 |

|---|---|

分子式 |

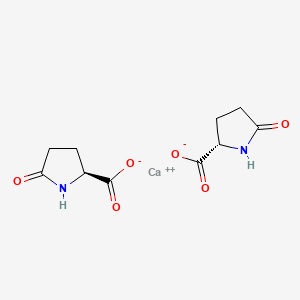

C10H12CaN2O6 |

分子量 |

296.29 g/mol |

IUPAC 名称 |

calcium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Ca/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

InChI 键 |

YQFZERWESBDNRJ-QHTZZOMLSA-L |

SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |

手性 SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Ca+2] |

规范 SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |

Key on ui other cas no. |

31377-05-6 |

同义词 |

calcium pidolate Efical Ibercal Tepox Cal |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。